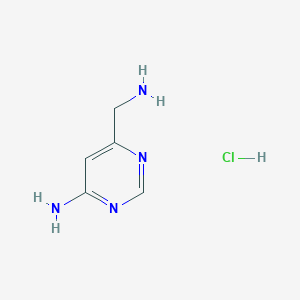

6-(Aminomethyl)pyrimidin-4-amine hydrochloride

説明

6-(Aminomethyl)pyrimidin-4-amine hydrochloride is a chemical compound with the molecular formula C₅H₉ClN₄ It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)pyrimidin-4-amine hydrochloride typically involves the reaction of pyrimidine derivatives with aminomethylating agents. One common method includes the reaction of 4-chloropyrimidine with formaldehyde and ammonium chloride under acidic conditions to yield the desired product. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

化学反応の分析

Nucleophilic Substitution Reactions

The primary amine group in the aminomethyl side chain acts as a potent nucleophile, enabling substitution reactions with electrophiles. For example:

Mechanistic Insight :

The aliphatic amine undergoes SN2 reactions with alkyl halides (e.g., methyl iodide) to form secondary amines. In Pd-catalyzed cross-coupling, the amine participates in ligand-assisted metal coordination to facilitate aryl group transfer .

Acylation and Amidation

The aminomethyl group reacts with acylating agents to form stable amides:

Key Findings :

-

Acetyl chloride yields 6-(acetamidomethyl)pyrimidin-4-amine with 85% efficiency under anhydrous conditions.

-

Bulky acyl groups (e.g., benzoyl chloride) require elevated temperatures (60–80°C) for completion .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Example : Reaction with thiourea under basic conditions generates pyrimido[4,5-d]pyrimidine-2,4-diamine , a scaffold with demonstrated PKB inhibitory activity .

Reductive Amination

The primary amine participates in reductive amination with aldehydes/ketones:

Notable Example :

-

Reaction with 4-nitrobenzaldehyde produces 6-[(4-nitrobenzylamino)methyl]pyrimidin-4-amine , a intermediate for nitric oxide synthase inhibitors .

Acid-Base and Salt Formation

As a hydrochloride salt, the compound undergoes reversible protonation:

Applications :

-

Freebase generation enhances solubility in organic solvents for further functionalization .

-

Salt metathesis with NaPF₆ yields 6-(Aminomethyl)pyrimidin-4-amine hexafluorophosphate , used in ion-pair chromatography .

Coordination Chemistry

The pyrimidine nitrogen and amine groups act as ligands for metal complexes:

| Metal Ion | Coordination Mode | Application |

|---|---|---|

| Cu(II) | N(pyrimidine), NH₂ | Catalytic oxidation |

| Pt(II) | Chelation via N,N | Antitumor agents |

Structural Analysis :

X-ray crystallography of the Cu(II) complex reveals a square-planar geometry, enhancing catalytic activity in oxidation reactions .

Comparative Reactivity of Amine Groups

| Site | Reactivity | Preferred Reactions |

|---|---|---|

| 4-Amino (aromatic) | Low | Electrophilic aromatic substitution (e.g., nitration) |

| 6-Aminomethyl (aliphatic) | High | Alkylation, acylation, reductive amination |

Experimental Evidence :

Stability and Degradation Pathways

科学的研究の応用

Biological Activities

Antiviral Properties

Recent studies have indicated that pyrimidine derivatives, including 6-(aminomethyl)pyrimidin-4-amine hydrochloride, exhibit antiviral activities. For instance, compounds synthesized from 2-amino-4,6-dihydroxypyrimidine have shown promise in inhibiting hepatitis B virus (HBV) DNA replication. These findings suggest that similar pyrimidine derivatives could be developed as antiviral agents targeting HBV and potentially other viruses .

Anti-inflammatory Effects

Research has demonstrated that certain substituted pyrimidines can inhibit nitric oxide (NO) production in immune-activated cells. This inhibition is crucial for developing anti-inflammatory drugs. The 5-substituted 2-amino-4,6-dichloropyrimidines were particularly effective, indicating that modifications at the 5-position of the pyrimidine ring can enhance biological activity . This suggests that this compound could be explored for similar anti-inflammatory applications.

Antitumor Activity

Pyrimidine compounds have also been investigated for their anticancer properties. For example, studies have identified various pyrimidine derivatives as inhibitors of key enzymes involved in cancer progression. The structural features of these compounds contribute to their ability to interact with target proteins involved in tumor growth and metastasis . The potential of this compound as an anticancer agent warrants further investigation.

Synthetic Methodologies

The synthesis of this compound can involve several approaches. One effective method includes the reaction of appropriate starting materials under controlled conditions to yield the desired compound with high purity and yield. The optimization of these synthetic routes is essential for large-scale production and application in pharmaceutical development .

Potential Therapeutic Uses

Antibiotics

Compounds similar to this compound have been identified as structural elements in various antibiotics. For instance, derivatives of pyrimidines are known to act as dihydrofolate reductase inhibitors, which are critical in the treatment of bacterial infections . This positions this compound as a candidate for antibiotic development.

Diabetes Treatment

There is emerging evidence that certain pyrimidine derivatives possess antihyperglycemic properties, making them potential candidates for diabetes treatment. The ability to modulate glucose metabolism through specific enzyme inhibition could be a significant area of research for this compound .

Case Studies and Research Findings

作用機序

The mechanism of action of 6-(Aminomethyl)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

類似化合物との比較

Similar Compounds

- 4-(Aminomethyl)pyrimidine hydrochloride

- 6-(Aminomethyl)pyridine hydrochloride

- 2-(Aminomethyl)pyrimidine hydrochloride

Uniqueness

6-(Aminomethyl)pyrimidin-4-amine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

生物活性

6-(Aminomethyl)pyrimidin-4-amine hydrochloride, a pyrimidine derivative, has garnered attention due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the compound's biological activity through various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . It features an aminomethyl group attached to the pyrimidine ring, which is crucial for its biological activity. The compound's molecular weight is approximately 167.20 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Research indicates that structural modifications can significantly enhance its inhibitory activity against DPP-IV, suggesting that it may be beneficial for managing diabetes .

- Antibacterial Activity : Studies have shown that pyrimidine derivatives exhibit varying degrees of antibacterial activity. For instance, compounds with a similar structure have demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported as low as 16 µg/mL .

Biological Activity Data

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substitution Patterns : The presence of different substituents on the pyrimidine ring can enhance or diminish activity. For example, compounds with a benzylsulphanyl group at the 4-position exhibit stronger antibacterial properties compared to their amino analogues .

- Hydrogen Bonding : Intramolecular interactions, such as N–H···N hydrogen bonds, play a critical role in stabilizing the structure and enhancing biological activity .

- Molecular Docking Studies : Computational analyses have shown that specific configurations and interactions with target enzymes can predict the efficacy of these compounds in inhibiting biological pathways .

Case Studies

Several studies have focused on the pharmacological potential of pyrimidine derivatives:

- A study evaluating a series of aminomethylpyrimidines demonstrated a significant increase in DPP-IV inhibition upon optimizing aromatic substituents, showcasing the importance of chemical modifications in enhancing therapeutic efficacy .

- Another investigation into pyrimidine-based lead compounds highlighted their anticancer properties against various cell lines, indicating potential for developing new cancer therapies .

特性

IUPAC Name |

6-(aminomethyl)pyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4.ClH/c6-2-4-1-5(7)9-3-8-4;/h1,3H,2,6H2,(H2,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFOFPJGNQFNNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1N)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523618-18-9 | |

| Record name | 4-Pyrimidinemethanamine, 6-amino-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。